molecular formula C11H14ClNO B14311639 4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde CAS No. 112304-74-2

4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde

Cat. No.: B14311639
CAS No.: 112304-74-2
M. Wt: 211.69 g/mol
InChI Key: ZYWZFJJQAMULIM-UHFFFAOYSA-N
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Description

4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde is an organic compound with the molecular formula C10H12ClNO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-[(2-chloroethyl)(methyl)amino] group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 2-chloroethylamine and methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to various biological effects. This interaction can result in the inhibition of cellular processes, making it a potential candidate for anticancer research .

Properties

CAS No.

112304-74-2

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-[2-chloroethyl(methyl)amino]-3-methylbenzaldehyde

InChI

InChI=1S/C11H14ClNO/c1-9-7-10(8-14)3-4-11(9)13(2)6-5-12/h3-4,7-8H,5-6H2,1-2H3

InChI Key

ZYWZFJJQAMULIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N(C)CCCl

Origin of Product

United States

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